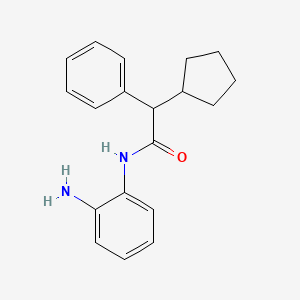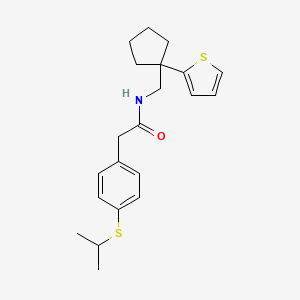
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H9Cl2NO3 It is a derivative of piperidine, a six-membered ring containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid typically involves the chlorination of piperidine derivatives followed by oxidation and acylation reactions. One common method includes:
Chlorination: Piperidine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.
Oxidation: The chlorinated piperidine is then oxidized using oxidizing agents such as potassium permanganate or sodium dichromate to form the corresponding ketone.
Acylation: The ketone is acylated with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
化学反応の分析
Types of Reactions
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on biological pathways and its ability to interact with specific enzymes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering the biochemical pathways.
類似化合物との比較
Similar Compounds
3,5-Dichloro-4-pyridone-N-acetic acid: Similar in structure but with a pyridone ring instead of a piperidine ring.
3,5-Dichloro-4-oxopyridin-1-yl)acetic acid: Another related compound with a pyridine ring.
Uniqueness
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C7H9Cl2NO3 |
|---|---|
分子量 |
226.05 g/mol |
IUPAC名 |
2-(3,5-dichloro-4-oxopiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9Cl2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h4-5H,1-3H2,(H,11,12) |
InChIキー |
AAFGEKYWPFFGQK-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C(CN1CC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



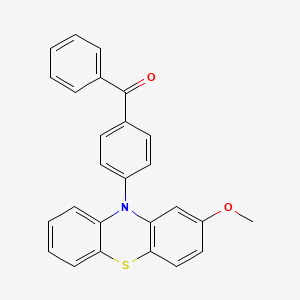
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
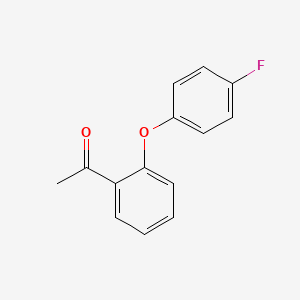
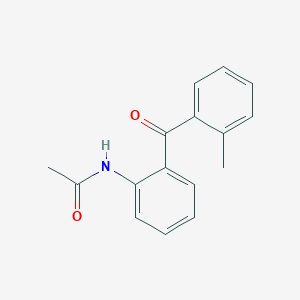
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
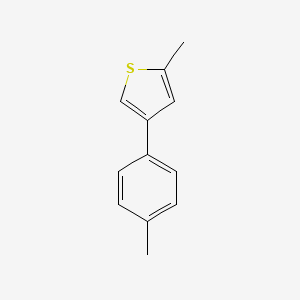


![Morpholine, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14125009.png)

